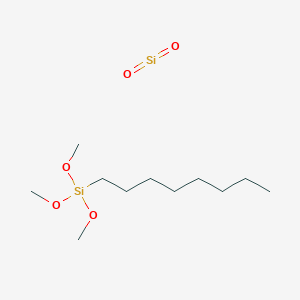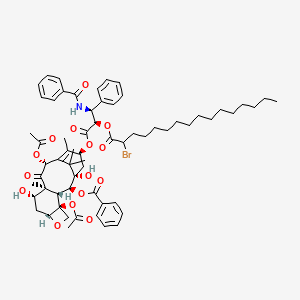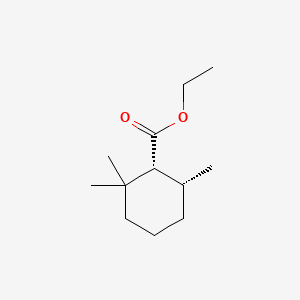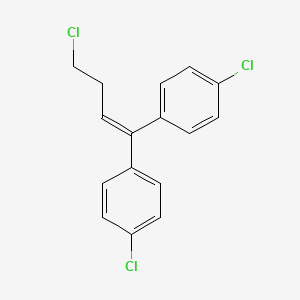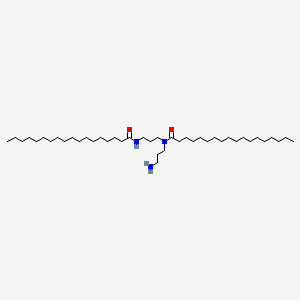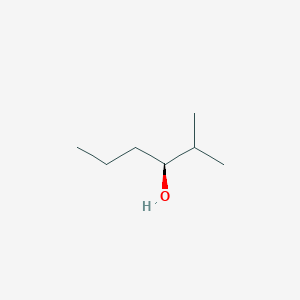
2-Methyl-3-hexanol, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-hexanol, (3S)- is an organic compound with the molecular formula C7H16O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is also known by other names such as 1-Isopropyl-1-butanol and 5-Methyl-4-hexanol .
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-3-hexanol, (3S)- can be synthesized through various methods. One common approach involves the reduction of 2-Methyl-3-hexanone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-3-hexanol, (3S)- often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction .
化学反応の分析
Types of Reactions
2-Methyl-3-hexanol, (3S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methyl-3-hexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 2-Methylhexane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base like pyridine.
Major Products
Oxidation: 2-Methyl-3-hexanone
Reduction: 2-Methylhexane
Substitution: 2-Methyl-3-chlorohexane or 2-Methyl-3-bromohexane.
科学的研究の応用
2-Methyl-3-hexanol, (3S)- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes
作用機序
The mechanism of action of 2-Methyl-3-hexanol, (3S)- involves its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects .
類似化合物との比較
Similar Compounds
2-Methyl-3-hexanol, (3R)-: The enantiomer of 2-Methyl-3-hexanol, (3S)- with a different three-dimensional arrangement.
3-Hexanol: A structural isomer with a different position of the methyl group.
2-Hexanol: Another structural isomer with the hydroxyl group on a different carbon atom
Uniqueness
2-Methyl-3-hexanol, (3S)- is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. This chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes, distinguishing it from its enantiomers and structural isomers .
特性
CAS番号 |
61184-92-7 |
|---|---|
分子式 |
C7H16O |
分子量 |
116.20 g/mol |
IUPAC名 |
(3S)-2-methylhexan-3-ol |
InChI |
InChI=1S/C7H16O/c1-4-5-7(8)6(2)3/h6-8H,4-5H2,1-3H3/t7-/m0/s1 |
InChIキー |
RGRUUTLDBCWYBL-ZETCQYMHSA-N |
異性体SMILES |
CCC[C@@H](C(C)C)O |
正規SMILES |
CCCC(C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


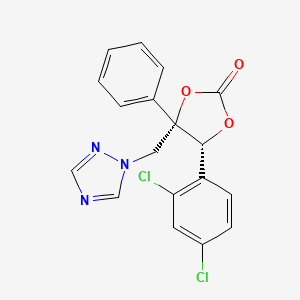

![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)
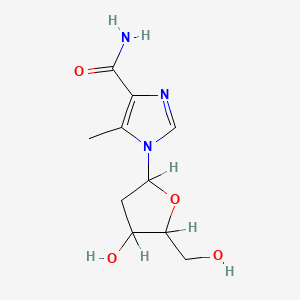
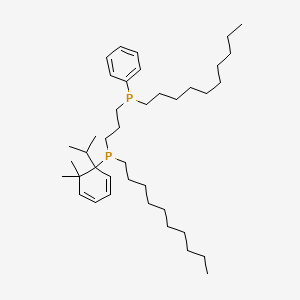
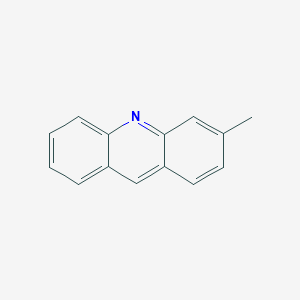
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
